4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
4-bromo-N-[(2-methoxypyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-12-8(3-2-4-14-12)6-16-11(17)10-5-9(13)7-15-10/h2-5,7,15H,6H2,1H3,(H,16,17) |
InChI Key |
AKHVUEQJLOPZAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-methoxypyridin-3-ylmethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrrole N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The key distinguishing feature of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is its 2-methoxypyridin-3-ylmethyl side chain. This contrasts with related compounds:
- Marine bromopyrroles : e.g., 4-bromo-N-(butoxymethyl)-1H-pyrrole-2-carboxamide (CAS 192) from Agelas mauritiana has a butoxymethyl side chain instead of the pyridine-containing group .
- Synthetic derivatives : Compounds like 4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (53) feature benzimidazole moieties, offering distinct electronic and steric profiles .
Table 1: Structural Comparison
Biological Activity
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure characterized by a bromine atom, a pyrrole ring, and a methoxypyridine moiety. Its molecular formula is with a molecular weight of 310.15 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, particularly against tuberculosis, and its potential applications in drug development.
Structure and Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent substitution reactions to introduce the methoxypyridine group. The structural features of this compound are crucial for its biological activity, as modifications can significantly influence its pharmacological profile.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The mechanism of action is thought to involve inhibition of the MmpL3 protein, which is essential for bacterial cell wall synthesis .
Key Findings:
- Minimum Inhibitory Concentration (MIC): Compounds similar to this compound have shown MIC values less than 0.016 μg/mL against M. tuberculosis, indicating potent anti-tubercular activity .
- Cytotoxicity: These compounds generally exhibit low cytotoxicity (IC50 values), suggesting a favorable therapeutic index for potential drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Studies have shown that substituents on the pyrrole ring and variations in the carboxamide group can enhance or diminish antimicrobial efficacy:
| Compound Variation | MIC (μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|
| 4-Bromo-N-(pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide | <0.016 | Low |
| 5-Chloro-N-(pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide | >0.5 | Moderate |
| 4-Bromo-N-(quinolin-4-yl)methyl)-1H-pyrrole-2-carboxamide | <0.05 | Low |
This table illustrates how different substituents can lead to variations in antimicrobial potency and safety profiles.
Case Studies
Several studies have evaluated the biological activity of pyrrole derivatives:
- Study on MmpL3 Inhibition: A recent study demonstrated that compounds designed with a structure-guided strategy based on MmpL3's crystal structure significantly inhibited its activity, showcasing the importance of structural design in drug discovery .
- Pyrrole Derivatives Against Tuberculosis: Another research effort focused on optimizing pyrrole derivatives for enhanced anti-TB activity, revealing that specific functional groups could improve binding affinity and inhibit bacterial growth effectively .
Q & A
How can computational methods and experimental data be synergized to optimize the synthesis of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide?
Methodological Answer:
To optimize synthesis, integrate quantum chemical reaction path searches (e.g., density functional theory) with statistical Design of Experiments (DoE). Computational modeling predicts energetically favorable pathways and intermediates, while DoE identifies critical variables (e.g., solvent polarity, temperature, catalyst loading) through factorial experiments. For example, highlights ICReDD’s approach, where computational predictions narrow experimental conditions, reducing trial-and-error cycles. Experimental validation via NMR and X-ray crystallography (as in ) confirms product identity and purity. This iterative loop minimizes resource expenditure and maximizes yield .
What methodological approaches resolve contradictions in reaction yield data across different synthesis protocols for this compound?
Methodological Answer:
Contradictions arise from uncontrolled variables (e.g., moisture sensitivity, side reactions). Address this by:
- Meta-analysis of published protocols to identify common failure points (e.g., competing nucleophilic substitution at the pyrrole bromine).
- Controlled replication studies under inert atmospheres with real-time monitoring (e.g., in situ IR spectroscopy).
- Statistical reconciliation using ANOVA to isolate factors causing yield discrepancies (’s DoE framework). ’s feedback loop between computation and experiment further clarifies mechanistic outliers, such as unexpected tautomerization (observed in ) .
What advanced techniques characterize the hydrogen bonding network and π-conjugation in the crystal structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction ( ) resolves bond lengths/angles and intermolecular interactions (e.g., N–H⋯O hydrogen bonds).
- Hirshfeld surface analysis quantifies interaction contributions (e.g., π-π stacking vs. H-bonding).
- DFT calculations () model electronic delocalization in the π-system. For example, ’s planar conformation (dihedral angle 8.38°) confirms extended conjugation via the amide bridge. Pair these with solid-state NMR to probe dynamic behavior .
How should Design of Experiments (DoE) be applied to investigate solvent polarity and temperature effects on the amide coupling step?
Methodological Answer:
- Define factors and levels : Solvent (DMF, THF, DCM), temperature (0°C, 25°C, 50°C), and coupling reagent (EDC, DCC).
- Select a fractional factorial design (e.g., 2³ with center points) to minimize runs while capturing interactions ().
- Response variables : Yield, purity (HPLC), and byproduct formation.
- Analyze via response surface methodology (RSM) to identify optimal conditions. ’s computational pre-screening can prioritize solvent-reagent combinations, reducing experimental load .
What strategies predict and validate albumin binding affinity for this compound?
Methodological Answer:
- In silico docking (AutoDock Vina) models binding to Sudlow’s Site I/II, guided by ’s ultrafiltration-based albumin binding studies.
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd).
- Competitive displacement assays using warfarin (Site I) or ibuprofen (Site II) validate binding specificity. Training in ’s chemical biology methods ensures robust assay design .
How are thermodynamic stabilities of tautomeric forms determined under varying pH conditions?
Methodological Answer:
- pH-dependent NMR (1H/13C) monitors tautomeric equilibria (e.g., lactam vs. hydroxy-pyridine forms).
- UV-Vis spectroscopy tracks absorbance shifts indicative of tautomerization.
- Computational pKa prediction (MarvinSketch) identifies dominant species at physiological pH. ’s crystallographic data (keto-amine tautomer prevalence) provides a structural baseline. Combine with Gibbs free energy calculations (DFT) to model stability trends .
What methodologies assess the compound’s stability under accelerated degradation conditions?
Methodological Answer:
- Forced degradation studies (ICH Q1A guidelines): Expose to heat (40–80°C), humidity (75% RH), and UV light.
- HPLC-MS/MS identifies degradation products (e.g., demethylation of the methoxypyridine moiety).
- Kinetic modeling (Arrhenius equation) extrapolates shelf-life. ’s reflux synthesis conditions inform thermal stability thresholds .
How are reaction intermediates characterized in real-time during synthesis?
Methodological Answer:
- In situ FTIR or Raman spectroscopy monitors functional group transformations (e.g., amide bond formation).
- LC-MS with stopped-flow sampling captures short-lived intermediates.
- Cryo-trapping coupled with X-ray diffraction ( ) isolates metastable intermediates. ’s computational tools predict intermediate structures for targeted analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
